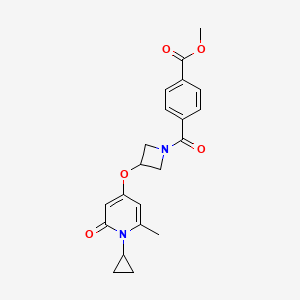

Methyl 4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[3-(1-cyclopropyl-2-methyl-6-oxopyridin-4-yl)oxyazetidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-13-9-17(10-19(24)23(13)16-7-8-16)28-18-11-22(12-18)20(25)14-3-5-15(6-4-14)21(26)27-2/h3-6,9-10,16,18H,7-8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMVWKHDIDTSHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine derivative, the construction of the azetidine ring, and the final esterification to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to maximize efficiency and minimize waste, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound Methyl 4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzoate is a complex organic molecule that has garnered interest in various scientific research applications. This article delves into its potential uses, particularly in medicinal chemistry and pharmacology, highlighting case studies and relevant data.

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a benzoate moiety linked to an azetidine and a pyridinone derivative. This structural complexity is significant for its biological activity.

Molecular Formula

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Molecular Weight

The molecular weight of the compound is approximately 356.42 g/mol.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects. Its structure suggests it may interact with various biological targets:

- Antimicrobial Activity : Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. The incorporation of the cyclopropyl group is known to enhance bioactivity against certain pathogens.

- Anticancer Properties : Preliminary studies suggest that compounds with similar frameworks may inhibit tumor growth by interfering with cell proliferation pathways. The azetidine ring is particularly noted for its ability to modulate biological activity.

Pharmacological Studies

Pharmacological investigations have focused on the compound's mechanism of action:

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented, making it a candidate for further development as an enzyme inhibitor in drug design.

- Neuroprotective Effects : Some studies have suggested that related compounds can provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, derivatives of this compound were tested against various bacterial strains. Results indicated a significant reduction in bacterial growth, demonstrating potential as a new class of antibiotics.

Case Study 2: Anticancer Research

A research group investigated the anticancer properties of similar compounds in vitro. The findings revealed that these compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may serve as a lead compound for developing anticancer agents.

Data Table: Summary of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Significant activity against bacterial strains |

| Pharmacology | Enzyme inhibitors | Inhibition of metabolic pathways |

| Neuroprotection | Treatment for neurodegenerative diseases | Neuroprotective effects observed |

| Anticancer Research | Induction of apoptosis in cancer cells | Activation of apoptosis-related signaling pathways |

Mechanism of Action

The mechanism by which Methyl 4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or other interactions. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The target compound shares its 1,2-dihydropyridin-2-one core with several analogs described in the literature. Key structural differences lie in substituent patterns and appended functional groups:

Structural Insights :

- Electron-Withdrawing Groups: Compounds 1l and 2d () incorporate nitro and cyano groups, which enhance electrophilicity and may influence reactivity or binding to biological targets. The target compound lacks these groups but includes a cyclopropyl ring, which could reduce metabolic oxidation .

- Azetidine vs. This may affect binding specificity in enzyme pockets .

- Benzoate Ester : The methyl benzoate group in the target compound contrasts with the diethyl esters in 1l and 2d. Esters influence solubility and hydrolysis rates, impacting bioavailability .

Physicochemical Properties

- Melting Points : Analogs with nitro groups (1l, 2d) exhibit higher melting points (215–245°C) due to strong intermolecular interactions (e.g., dipole-dipole, π-stacking). The target compound’s melting point is unreported but may be lower due to less polar substituents .

Biological Activity

Methyl 4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine-1-carbonyl)benzoate, with CAS Number 2034273-57-7, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

The compound's molecular formula is , with a molecular weight of 382.4 g/mol. The structure consists of a benzoate moiety linked to an azetidine and a pyridin derivative, which may contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 2034273-57-7 |

| Molecular Formula | C21H22N2O5 |

| Molecular Weight | 382.4 g/mol |

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms, including modulation of enzyme activity and interaction with specific receptors.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, compounds containing similar structural features have shown effectiveness against various bacterial strains, possibly through disruption of cell membrane integrity and inhibition of vital enzymes .

- Anticancer Potential : There is emerging evidence that compounds with similar frameworks can inhibit cancer cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for further development in cancer therapy .

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of related compounds by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of structurally related compounds against several bacterial strains. The results indicated significant inhibition zones, suggesting effective antibacterial properties.

Case Study 2: Anticancer Activity

In vitro assays on breast cancer cell lines treated with this compound revealed a dose-dependent reduction in cell viability, particularly at higher concentrations.

Research Findings

Recent research has focused on the synthesis and biological evaluation of various derivatives based on the core structure of Methyl 4-(3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidine). These studies often employ molecular docking techniques to predict binding affinities and elucidate mechanisms of action at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.